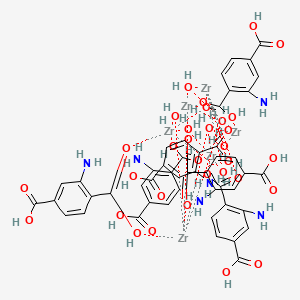
2-Aminoterephthalic acid;zirconium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoterephthalic acid;zirconium;octahydrate is a compound that combines 2-aminoterephthalic acid with zirconium and water molecules. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and porosity, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoterephthalic acid can be synthesized through the reaction of terephthalic acid with ammonia under specific conditions. The reaction typically involves heating the reactants in a solvent such as water or ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 2-aminoterephthalic acid involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include the use of catalysts and controlled reaction environments to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds. These products have diverse applications in chemical synthesis and material science .
Scientific Research Applications
2-Aminoterephthalic acid;zirconium;octahydrate is widely used in scientific research due to its ability to form metal-organic frameworks (MOFs). These MOFs have applications in:
Chemistry: As catalysts for various chemical reactions, including the selective synthesis of jasminaldehyde.
Biology: In the development of drug delivery systems and biosensors.
Medicine: For the targeted delivery of therapeutic agents and imaging contrast agents.
Industry: In gas storage, separation, and purification processes.
Mechanism of Action
The mechanism by which 2-aminoterephthalic acid;zirconium;octahydrate exerts its effects involves the formation of stable coordination bonds between the amino and carboxylic acid groups of 2-aminoterephthalic acid and the zirconium ions. This results in the creation of a robust and porous framework that can interact with various molecules, facilitating catalytic and adsorption processes .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Lacks the amino group, making it less versatile in forming coordination complexes.
2-Hydroxyterephthalic acid: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
5-Aminoisophthalic acid: Similar structure but with different positioning of functional groups, affecting its coordination behavior.
Uniqueness
2-Aminoterephthalic acid;zirconium;octahydrate is unique due to its ability to form highly stable and porous metal-organic frameworks. The presence of both amino and carboxylic acid groups allows for versatile coordination chemistry, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C48H58N6O32Zr6 |
|---|---|
Molecular Weight |
1778.3 g/mol |
IUPAC Name |
2-aminoterephthalic acid;zirconium;octahydrate |
InChI |
InChI=1S/6C8H7NO4.8H2O.6Zr/c6*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;;;;;;;;/h6*1-3H,9H2,(H,10,11)(H,12,13);8*1H2;;;;;; |
InChI Key |
NVQXJDDKUVIYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.C1=CC(=C(C=C1C(=O)O)N)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


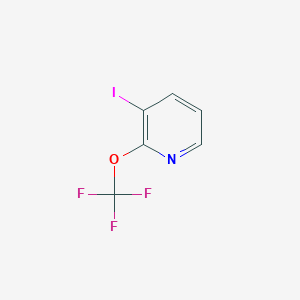
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
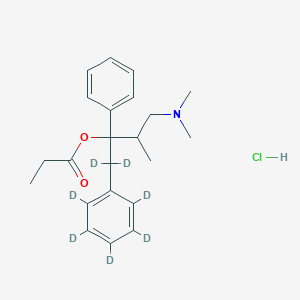
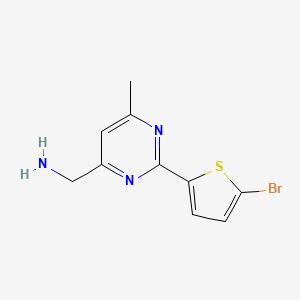
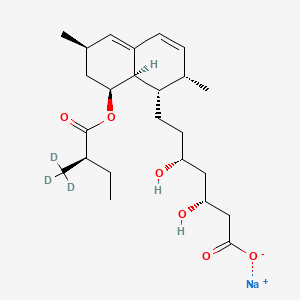
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
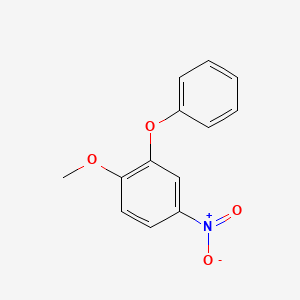
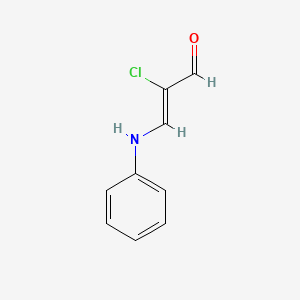



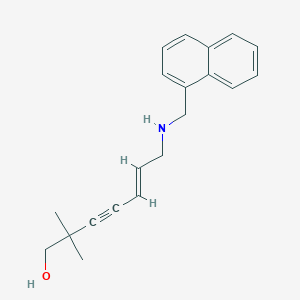
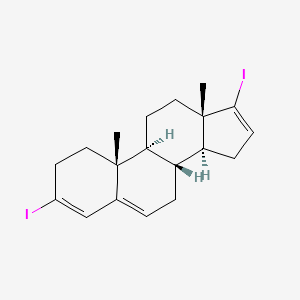
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
